Benzoicacid,4-ethenyl-,ethenylester

Description

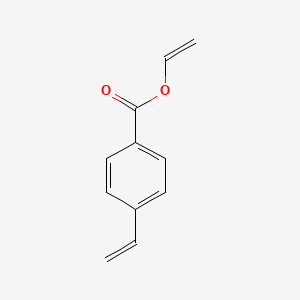

Benzoic acid,4-ethenyl-,ethenylester (IUPAC name: ethenyl 4-ethenylbenzoate) is a benzoic acid derivative characterized by two ethenyl (vinyl) groups: one at the para-position of the benzene ring and another as the ester substituent.

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

ethenyl 4-ethenylbenzoate |

InChI |

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3-8H,1-2H2 |

InChI Key |

IOZSRBQTRGAOMC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)OC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 4-ethenyl-, ethenyl ester can be synthesized through the esterification of benzoic acid with ethenyl alcohol in the presence of an acid catalyst. The reaction typically involves heating benzoic acid and ethenyl alcohol with concentrated sulfuric acid as the catalyst . The reaction is slow and reversible, so the ester is often distilled off as soon as it is formed to prevent the reverse reaction.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-ethenyl-, ethenyl ester involves similar principles but on a larger scale. The reactants are heated in large reactors, and the ester is continuously removed by distillation. This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-ethenyl-, ethenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid and other carboxylic acids.

Reduction: Ethenyl alcohol and other alcohol derivatives.

Substitution: Halogenated benzoic acid esters and other substituted derivatives.

Scientific Research Applications

Benzoic acid, 4-ethenyl-, ethenyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-ethenyl-, ethenyl ester involves its interaction with various molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell lysis. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects:

*Estimated based on structural formula.

Key Observations:

- Reactivity: The ethenyl ester group is more reactive toward hydrolysis than ethyl or cyclohexyl esters, which may reduce stability in aqueous environments.

Extraction and Diffusivity

Benzoic acid derivatives exhibit extraction rates dependent on their distribution coefficients (m) and diffusivities. For example:

Toxicity Profile

QSTR models for benzoic acid derivatives indicate that toxicity (oral LD50 in mice) correlates with connectivity indices (0JA, 1JA) .

- For instance, methyl 4-ethynylbenzoate (a related alkyne ester) has structural features linked to acute toxicity in QSTR models .

- Comparative LD50 Predictions:

Antioxidant Activity

Cinnamic acid derivatives (with conjugated double bonds) exhibit superior antioxidant activity compared to benzoic acid analogs due to resonance stabilization . The target compound’s ethenyl groups may allow similar stabilization, though its ester group’s electron-withdrawing nature could moderate this effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.